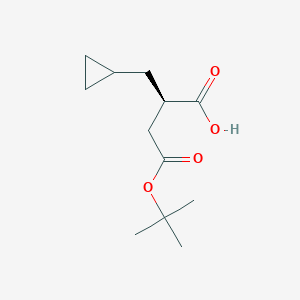
(R)-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxy group and a cyclopropylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid typically involves the use of tert-butyl esters and cyclopropylmethyl derivatives. One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of ®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while reduction can produce different cyclopropylmethyl derivatives.
Scientific Research Applications
®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and cyclopropylmethyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid
- ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid
Uniqueness
®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in different fields of research, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(2R)-2-(cyclopropylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-9(11(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
ZUFNRWRAFLYODC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















